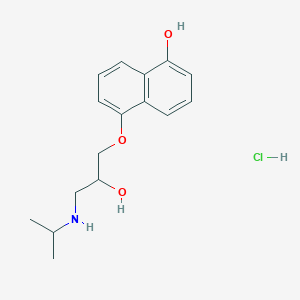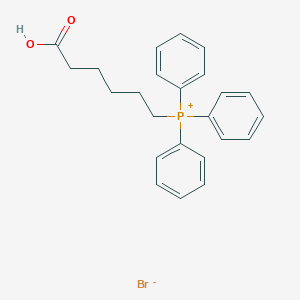![molecular formula C₁₉H₂₇NO₁₀S B023897 (2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 34017-15-7](/img/structure/B23897.png)
(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Overview
Description
(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₂₇NO₁₀S and its molecular weight is 461.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Probenecid, the parent compound of Probenecid Glucuronide, primarily targets the renal tubular transport system . It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate . This action is particularly significant in the treatment of conditions like gouty arthritis and hyperuricemia .
Mode of Action
Probenecid inhibits the tubular reabsorption of urate, leading to increased urinary excretion of uric acid and decreased serum urate levels . It achieves this by competitively inhibiting organic anion transporters, which are responsible for the excretion of organic agents .
Biochemical Pathways
Probenecid is metabolized by glucuronide conjugation and oxidation of its alkyl side chains . The glucuronide conjugate, Probenecid Glucuronide, is formed in the kidney during its passage of the tubule . This glucuronidation process is a key pathway in the metabolism of carboxylic acid-containing drugs .
Pharmacokinetics
The absorption of Probenecid is essentially complete following oral administration . It is extensively metabolized by glucuronide conjugation and oxidation of the alkyl side chains . The half-life of Probenecid in plasma is dose-dependent, ranging from 4 to 12 hours . The renal clearance of Probenecid remains constant . The protein binding of Probenecid Glucuronide in vitro is 75% .
Result of Action
The primary result of Probenecid’s action is the reduction of serum uric acid concentrations in chronic gouty arthritis and tophaceous gout in patients with frequent disabling gout attacks . It has also been effectively used to promote uric acid excretion in hyperuricemia secondary to the administration of thiazide and related diuretics .
Action Environment
The action of Probenecid and its glucuronide metabolite is influenced by the renal environment. The formation of Probenecid Glucuronide occurs in the kidney during its passage of the tubule . The renal excretion rate of Probenecid Glucuronide shows a plateau value with acidic urine pH . This suggests that the renal environment and urinary pH can influence the action, efficacy, and stability of Probenecid Glucuronide.
Biochemical Analysis
Biochemical Properties
Probenecid Glucuronide is a product of phase II metabolism, specifically glucuronidation, catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs) . This metabolite interacts with various enzymes and proteins, including organic anion transporters (OATs and OATPs), which mediate its uptake into the liver and kidney . It also interacts with efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), which mediate its expulsion into bile, urine, and the intestinal lumen .
Cellular Effects
Probenecid Glucuronide can influence cell function through its interactions with these transport proteins. For instance, it can affect cell signaling pathways related to the transport of organic anions
Molecular Mechanism
The molecular mechanism of action of Probenecid Glucuronide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a glucuronide conjugate, it exhibits a degree of electrophilicity, allowing it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . This can lead to changes in the function of these molecules and potentially influence cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Probenecid Glucuronide can change over time. For instance, its stability in plasma is pH-dependent, declining to 10% of the original value within 6 hours at pH 7.4 . This suggests that the compound may degrade over time, potentially influencing its long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of Probenecid Glucuronide can vary with different dosages. For instance, in a mouse model of peripartum cardiomyopathy, treatment with Probenecid led to improved outcomes, suggesting a dose-dependent effect . The specific effects of different dosages of Probenecid Glucuronide in animal models have not been extensively studied.
Metabolic Pathways
Probenecid Glucuronide is involved in the metabolic pathway of glucuronidation, a major phase II metabolic reaction . This pathway involves the addition of a glucuronic acid group to Probenecid, facilitated by UGT enzymes . The resulting glucuronide conjugate can then interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
Probenecid Glucuronide is transported and distributed within cells and tissues via various transport proteins. Uptake transporters, such as OATs and OATPs, mediate its uptake into the liver and kidney . Efflux transporters, such as MRPs and BCRP, mediate its expulsion into bile, urine, and the intestinal lumen . These transport processes can influence the localization and accumulation of Probenecid Glucuronide within cells and tissues.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO10S/c1-3-9-20(10-4-2)31(27,28)12-7-5-11(6-8-12)18(26)30-19-15(23)13(21)14(22)16(29-19)17(24)25/h5-8,13-16,19,21-23H,3-4,9-10H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOGRYWIYJNLDE-NAHJCDBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955588 | |
| Record name | 1-O-[4-(Dipropylsulfamoyl)benzoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34017-15-7 | |
| Record name | Probenecid glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034017157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[4-(Dipropylsulfamoyl)benzoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is probenecid glucuronide formed, and what is its metabolic fate?
A: Probenecid undergoes glucuronidation primarily in the kidneys, a process catalyzed by UDP-glucuronosyltransferases (UGTs). [] This reaction conjugates glucuronic acid to probenecid, forming probenecid glucuronide. Interestingly, this metabolic pathway exhibits capacity-limited kinetics in humans, meaning the rate of glucuronidation plateaus at higher probenecid concentrations. [, ] Further studies revealed substantial interindividual variability in this capacity-limited renal glucuronidation. [] Following formation, probenecid glucuronide can undergo several processes, including acyl migration, hydrolysis, and covalent binding to proteins. []
Q2: What is acyl migration, and why is it significant in the context of probenecid glucuronide?
A: Acyl migration refers to the intramolecular transfer of the acyl group within the glucuronide molecule. In the case of probenecid glucuronide, this process leads to the formation of 2-, 3-, and 4-acyl isomers, each existing in both alpha and beta anomeric forms. [] This isomerization is significant because it can alter the compound's reactivity and binding affinity to proteins, potentially influencing its pharmacological and toxicological profile.
Q3: How does probenecid glucuronide interact with proteins, and what are the implications of this interaction?
A: Probenecid glucuronide demonstrates rapid and significant covalent binding to plasma proteins, primarily through the Schiff's base mechanism. [] This interaction could be a contributing factor to the immunologically-mediated adverse effects occasionally observed with probenecid. [] The formation of probenecid glucuronide-protein adducts may trigger an immune response, leading to hypersensitivity reactions.
Q4: How does the reactivity of probenecid glucuronide compare to other drug acyl glucuronides?
A: Research indicates that probenecid glucuronide is significantly more susceptible to acyl migration and hydrolysis than other known drug acyl glucuronides under physiological conditions. [] This heightened reactivity, coupled with its propensity to bind to plasma proteins, underscores the importance of understanding its metabolic fate and potential for adverse reactions.
Q5: What analytical methods are employed to study probenecid and its metabolites?
A: Various analytical techniques are utilized to investigate probenecid and its metabolites, including gas chromatography (GC) [] and high-pressure liquid chromatography (HPLC). [] These methods facilitate the separation, identification, and quantification of probenecid and its metabolites in biological samples, enabling researchers to track their formation, distribution, and elimination.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)












